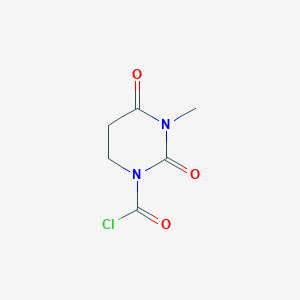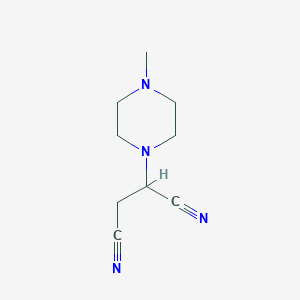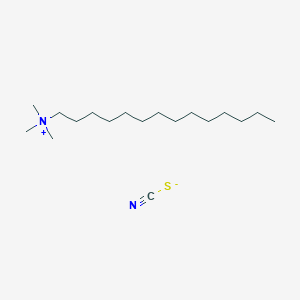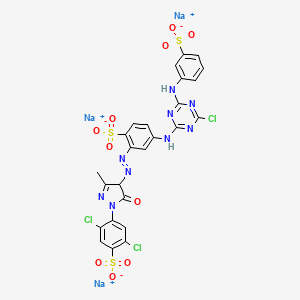
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride typically involves the reaction of 3-methyl-2,4-dioxotetrahydropyrimidine with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyrimidine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with the carbonyl chloride group.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Hydrolysis Conditions: Typically involves water or aqueous base.
Major Products Formed
Substituted Pyrimidines: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride depends on its specific interactions with molecular targets. It may act by modifying proteins or nucleic acids, inhibiting enzymes, or interacting with cellular receptors. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dioxotetrahydropyrimidine Derivatives: Compounds with similar structures but different substituents.
Pyrimidine-2,4-diones: Another class of pyrimidine derivatives with similar chemical properties.
Uniqueness
3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is unique due to its specific substituents and functional groups, which confer distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
72820-55-4 |
|---|---|
Molekularformel |
C6H7ClN2O3 |
Molekulargewicht |
190.58 g/mol |
IUPAC-Name |
3-methyl-2,4-dioxo-1,3-diazinane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3/c1-8-4(10)2-3-9(5(7)11)6(8)12/h2-3H2,1H3 |
InChI-Schlüssel |
IIVGADFKYDGVKD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCN(C1=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)





![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)







